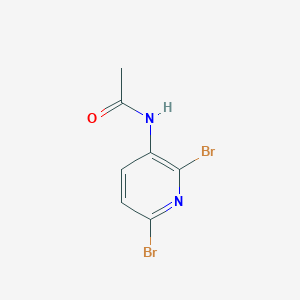
N-(2,6-dibromopyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dibromopyridin-3-yl)acetamide: is a chemical compound with the molecular formula C₇H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromopyridin-3-yl)acetamide typically involves the bromination of pyridine derivatives followed by acetamidation. One common method includes the following steps:
Bromination: Pyridine is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Acetamidation: The dibromopyridine derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: N-(2,6-dibromopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylamide derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: N-(2,6-dibromopyridin-3-yl)acetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(2,6-dibromopyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
- N-(2-bromopyridin-3-yl)acetamide
- N-(2,6-dichloropyridin-3-yl)acetamide
- N-(2,6-difluoropyridin-3-yl)acetamide
Comparison: N-(2,6-dibromopyridin-3-yl)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
生物活性
N-(2,6-dibromopyridin-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular structure:
- Chemical Formula : C8H8Br2N2O
- Molecular Weight : 292.97 g/mol
This compound features a pyridine ring substituted with two bromine atoms and an acetamide group, which may influence its biological interactions.
Antiviral Properties
Recent studies have highlighted the potential of pyridine derivatives, including this compound, as antiviral agents. Specifically, compounds with similar structures have been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. The mechanism involves binding to the core protein of HBV, disrupting the assembly process critical for viral maturation and proliferation .
Table 1: Summary of Antiviral Activity
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | HBV | Inhibition of capsid assembly | |
| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide | HBV | Capsid assembly inhibition |
Cannabinoid Receptor Modulation
Another area of interest is the modulation of cannabinoid receptors. Compounds structurally related to this compound have been studied for their effects on CB1 receptors. These studies suggest that such compounds can act as allosteric modulators, influencing receptor activity without directly activating or blocking the receptor .
Table 2: Cannabinoid Receptor Activity
| Compound | Receptor Type | Modulation Type | Reference |
|---|---|---|---|
| This compound | CB1 | Allosteric modulation | |
| PSNCBAM-1 | CB1 | Positive allosteric modulator |
Study on Antiviral Activity
A pivotal study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against HBV in vitro. The researchers utilized HepG2.2.15 cell lines to assess the compounds' efficacy in inhibiting viral capsid assembly. Results indicated a dose-dependent response, suggesting that structural modifications could enhance antiviral potency .
Exploration of Cannabinoid Modulation
In a separate investigation focusing on cannabinoid receptors, a series of analogs were synthesized and tested for their ability to modulate CB1 receptor activity. The results showed that certain modifications at the pyridine ring enhanced binding affinity and altered functional responses in various assays. This highlights the potential therapeutic implications for conditions like obesity and pain management .
属性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC 名称 |
N-(2,6-dibromopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChI 键 |
JSRLNZJBZPREEX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















